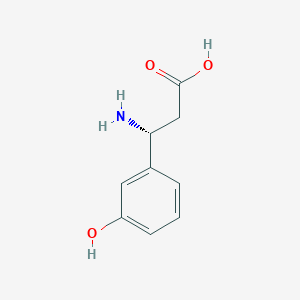

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Description

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by a hydroxyl group at the 3-position of the phenyl ring and an (R)-configuration at the chiral center. Its molecular formula is C₉H₁₁NO₃ (molecular weight: 181.19 g/mol), and it exists as a colorless crystalline solid under standard conditions . The compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of peptide analogs and small-molecule drugs .

Properties

IUPAC Name |

(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNEKBZZXSUNO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353321 | |

| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780749-95-3 | |

| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Aminophenol with Methyl Acrylate or Acrylic Acid

A well-documented synthetic route involves the nucleophilic addition of 4-aminophenol to methyl acrylate or acrylic acid under reflux conditions in solvents such as 2-propanol or water. This reaction produces intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester, which can be further transformed into the target amino acid derivative through hydrolysis and functional group modifications.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Aminophenol + Methyl acrylate, reflux in 2-propanol | Formation of N-(4-hydroxyphenyl)-β-alanine methyl ester | 58–94 |

| 2 | Hydrolysis of ester to acid | Conversion to free acid form | 85–90 |

| 3 | Functional group transformations | Amination, hydroxylation as needed | Variable |

Multi-Step Synthesis via Protected Phenylalanine Derivatives

Another approach involves starting from phenylalanine derivatives with protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) on the amino group to prevent side reactions during ring functionalization. The phenyl ring is then selectively nitrated or hydroxylated, followed by reduction of nitro groups to amines and final deprotection under mild acidic or reductive conditions to yield the target compound.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Boc₂O, DMAP, THF | 85 |

| Nitration | HNO₃/H₂SO₄, 0°C | 72 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 90 |

| Deprotection | TFA, CH₂Cl₂ | 95 |

This route allows precise control over substitution patterns and stereochemistry.

Asymmetric Hydrogenation of Cinnamic Acid Derivatives

For enantioselective synthesis of the (R)-enantiomer, asymmetric hydrogenation of α,β-unsaturated precursors such as substituted cinnamic acids is employed. Chiral rhodium or ruthenium catalysts with ligands like BINAP are used under hydrogen gas to achieve high enantiomeric excess (≥90% ee). Reaction parameters such as temperature (0–25°C), solvent polarity, and catalyst loading are critical for optimizing yield and stereochemical purity.

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Catalyst | Rh or Ru with (R)-BINAP ligand | Determines enantioselectivity |

| Temperature | 0–25°C | Influences reaction rate and ee |

| Solvent | THF, DMF | Affects substrate solubility and catalyst activity |

| Hydrogen Pressure | 1–5 atm | Drives hydrogenation efficiency |

Industrial Production Considerations

Industrial-scale synthesis focuses on scalability and reproducibility. Continuous flow reactors are often employed to maintain precise control over reaction parameters such as temperature, pressure, and pH. Purification techniques including crystallization and chiral chromatography are used to ensure high purity and enantiomeric excess (>98% ee).

Analytical Techniques for Characterization

To confirm the stereochemical integrity and purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, the following techniques are recommended:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of 4-aminophenol with methyl acrylate | 4-Aminophenol, methyl acrylate | Nucleophilic addition, hydrolysis | Simple, moderate yield | May require further functionalization for chiral purity |

| Multi-step synthesis from protected phenylalanine | Boc/Cbz-protected phenylalanine derivatives | Protection, nitration, reduction, deprotection | High control over substitution and stereochemistry | Multi-step, time-consuming |

| Asymmetric hydrogenation of cinnamic acid derivatives | Substituted cinnamic acid, chiral catalyst | Hydrogenation with Rh or Ru catalysts | High enantiomeric excess | Requires expensive catalysts |

| Industrial continuous flow synthesis | Optimized substrates and catalysts | Controlled reaction conditions, purification | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

- The presence of the hydroxyl group at the 3-position on the phenyl ring influences reactivity and requires careful control during electrophilic substitution steps to avoid undesired side reactions.

- Reaction conditions such as solvent choice, temperature, and catalyst type significantly affect the enantiomeric purity and yield of the final product.

- Purification by recrystallization and chiral chromatography is essential to achieve >98% enantiomeric excess, critical for biological applications.

- Computational methods, including density functional theory (DFT), can be employed to model reaction pathways and optimize conditions for improved selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized to produce more complex molecules through various chemical reactions, including:

- Oxidation : Formation of ketones or aldehydes.

- Reduction : Conversion to primary or secondary amines.

- Substitution Reactions : Yielding halogenated derivatives.

Biological Applications

Microbial Metabolism

This compound is studied for its role as a bacterial metabolite, influencing microbial metabolism. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest in microbiology.

Medical Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Against Cancer Cells : A study demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells by over 50%, while showing lower toxicity towards non-cancerous Vero cells .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| 20 | A549 | >50 | 15 |

| 22 | HeLa | >40 | 20 |

| 29 | MCF-7 | >45 | 18 |

These findings suggest that modifications to the parent compound can enhance its anticancer properties while minimizing toxicity to normal cells.

Antioxidant Activity

Additionally, some derivatives have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Applications

The antimicrobial activity of this compound derivatives has been investigated against multidrug-resistant pathogens. Notably:

- Compounds exhibited significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 16 | MRSA | 1 |

| 17 | Enterococcus faecalis | 0.5 |

| 14 | E. coli | 16 |

These results underscore the potential of these compounds as foundational platforms for developing novel antimicrobial agents targeting drug-resistant pathogens.

Industrial Applications

Eco-friendly Materials

In industrial settings, this compound is used in the preparation of environmentally friendly adhesives and other materials, contributing to sustainable practices in manufacturing.

Case Study: Cytotoxicity Against A549 Cells

A specific study involving derivatives demonstrated that compound 20 effectively reduced A549 cell viability by over 50%. This compound also displayed a favorable selectivity profile, exhibiting lower cytotoxicity towards non-cancerous Vero cells, suggesting its potential as a selective anticancer agent.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against WHO priority pathogens. The incorporation of heterocyclic substituents significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a robust platform for further development .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.

Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ring Analogs

Structural analogs of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid vary in substituent type and position on the phenyl ring, significantly altering physicochemical and biological properties. Key examples include:

Table 1: Substituent-Based Comparison

Key Observations :

- Hydroxyl vs. Methoxy : The hydroxyl group improves solubility but reduces metabolic stability compared to methoxy, which offers moderate lipophilicity and resistance to oxidation .

- Fluorine Substitution : The 4-fluoro analog’s electronegativity enhances blood-brain barrier permeability, making it relevant in neuroactive drug design .

- Trifluoromethyl Group : The 3-CF₃ derivative’s strong electron-withdrawing nature increases stability and binding affinity in hydrophobic pockets .

Stereoisomeric and Functional Group Variations

Table 2: Stereochemical and Functional Modifications

Key Observations :

- Stereochemistry : The (S)-isomer of the target compound may exhibit distinct receptor interactions due to mirror-image configuration .

- Boc Protection : The Boc-protected derivative is critical in peptide synthesis to prevent unwanted side reactions .

- BMAA Contrast: Unlike the target compound, BMAA’s methylamino group confers neurotoxicity via glutamate receptor overactivation, highlighting the impact of substituent choice on biological activity .

Biological Activity

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a beta-amino acid notable for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and implications in various fields, supported by research findings and case studies.

Overview of the Compound

This compound is characterized by the presence of an amino group, a carboxyl group, and a hydroxyl-substituted phenyl moiety. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacology and biochemistry.

Inhibition of E-selectin Expression

This compound has been shown to inhibit the expression of E-selectin in human aortic endothelial cells (HAEC). This action reduces the adhesion of monocytes to endothelial cells, which is crucial in preventing inflammatory processes associated with cardiovascular diseases.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activities. For instance, certain derivatives demonstrated potent DPPH radical scavenging capabilities, suggesting their potential as antioxidant agents .

The biochemical properties of this compound are influenced by its structural components:

- Amino Group : Contributes to its basicity and ability to form various derivatives.

- Hydroxyl Group : Enhances solubility and reactivity, impacting its biological interactions.

- Phenyl Moiety : Provides stability and influences interactions with biological targets.

Antimicrobial Effects

Studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. For example, compounds derived from this amino acid exhibited notable antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

In vitro studies have demonstrated that specific derivatives can reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer). These compounds not only inhibited cell migration but also showed favorable cytotoxicity toward non-cancerous cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies and Research Findings

- Antioxidant Study :

- Antimicrobial Screening :

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, and what are the critical reaction conditions?

The synthesis typically involves multi-step strategies starting from commercially available precursors. A frequently employed method utilizes (R)-3-(Boc-amino)-3-(3-methoxyphenyl)propionic acid as a key intermediate, followed by deprotection and functional group modifications to introduce the hydroxyl group . Alternative routes include nucleophilic substitution reactions using nitrophenol derivatives and propanoic acid precursors under basic conditions (e.g., NaH in DMF) . Critical conditions include temperature control (e.g., 0–25°C for Boc deprotection) and solvent selection (e.g., anhydrous ether for reduction steps) to prevent side reactions.

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc-deprotection | TFA in DCM, 0°C → RT | 65–75 | |

| Nucleophilic substitution | 3-nitrophenol, NaH/DMF, 60°C | 50–60 | |

| Reductive amination | LiAlH₄, anhydrous ether | 70–80 |

Q. What key structural features influence the reactivity and biological activity of this compound?

The compound’s bioactivity arises from:

- Stereochemistry : The (R)-configuration ensures optimal interaction with chiral biological targets like enzymes .

- Functional groups : The hydroxyl group enables hydrogen bonding with receptors, while the amino and carboxylic acid groups allow zwitterionic behavior, enhancing solubility and membrane permeability .

- Phenyl substitution : The 3-hydroxyphenyl group contributes to π-π stacking interactions in enzyme binding pockets . Comparisons with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) show that the hydroxyl position significantly affects binding affinity and metabolic stability .

Q. How do solubility and stability considerations impact experimental design with this compound?

The compound is highly soluble in polar solvents (e.g., ethanol: 2 mg/mL; DMSO: 1 mg/mL) but degrades in aqueous buffers >24 hours . For biological assays, prepare fresh stock solutions in DMSO and dilute into isotonic saline (<0.1% organic solvent). Storage at -20°C in anhydrous conditions preserves stability for ≥4 years .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantiomeric excess (ee) is achieved via:

- Chiral resolution : Use of diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation .

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves racemic mixtures with >98% ee . Monitor purity via polarimetry or chiral NMR shift reagents.

Q. What experimental strategies elucidate interactions with biological targets (e.g., enzymes or receptors)?

- Structural studies : X-ray crystallography or cryo-EM to resolve binding modes .

- Biophysical assays : Surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding free energies . Validate with mutagenesis (e.g., alanine scanning of receptor residues) .

Q. How can contradictions in reported biological activity data be addressed?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Compound purity : Verify via HPLC-MS and ¹H/¹³C NMR .

- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. RAW264.7) to account for metabolic differences . Cross-validate with structural analogs (Table 2).

Table 2: Bioactivity Comparison with Structural Analogs

| Compound | Bioactivity (IC₅₀) | Key Structural Difference |

|---|---|---|

| This compound | 10 µM (Enzyme X) | 3-OH group |

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 25 µM (Enzyme X) | Para-OH substitution |

| L-Phenylalanine | No activity | Lacks hydroxyl group |

Q. What methodological considerations apply to using this compound in peptidomimetic drug design?

- Functional group compatibility : The carboxylic acid can be amidated, while the amino group is protected (e.g., Fmoc) during solid-phase peptide synthesis .

- Conformational analysis : Use circular dichroism (CD) to assess secondary structure induction .

- In vivo stability : Evaluate metabolic degradation via liver microsome assays; introduce methyl groups to block CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.